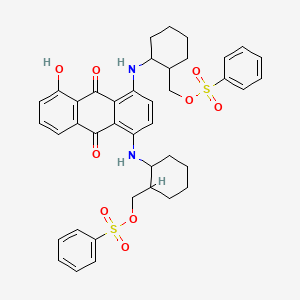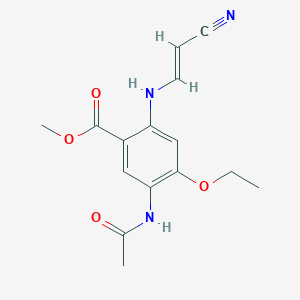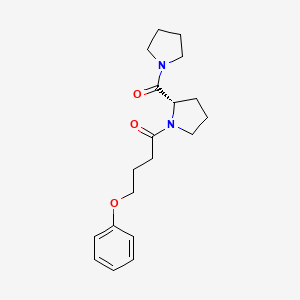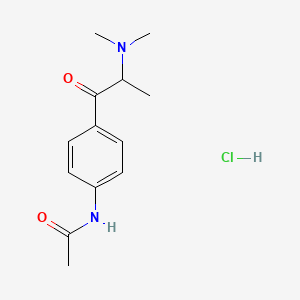
N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. This compound is known for its unique structure, which includes a dimethylamino group and an acetamide group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free reactions of aryl amines with ethyl cyanoacetate, which is one of the most widely used methods due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylamino pyridine (DMAP) for condensation reactions . The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 2-nitro aniline with cyanoacetic acid in dimethylformamide can yield 2-Cyano-N-(4-nitrophenyl)acetamide .
Wissenschaftliche Forschungsanwendungen
N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group and acetamide group play crucial roles in its activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-(4-(2-(Dimethylamino)-1-oxopropyl)phenyl)acetamide monohydrochloride include:
- N-(4-(Dimethylamino)phenyl)acetamide
- 2-(Dimethylamino)acetamide
- N-(2-Acetylamino-4,5-dimethyl-phenyl)-acetamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes both a dimethylamino group and an acetamide group
Eigenschaften
CAS-Nummer |
97111-08-5 |
|---|---|
Molekularformel |
C13H19ClN2O2 |
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
N-[4-[2-(dimethylamino)propanoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-9(15(3)4)13(17)11-5-7-12(8-6-11)14-10(2)16;/h5-9H,1-4H3,(H,14,16);1H |
InChI-Schlüssel |
FZIRCGCDTAKJQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


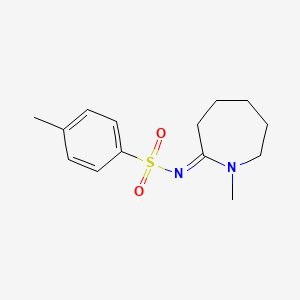
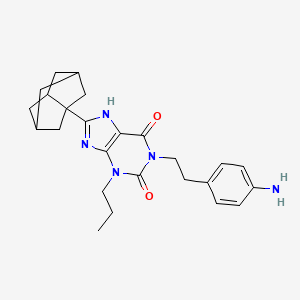
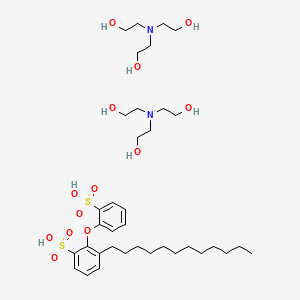
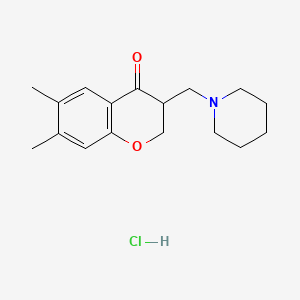
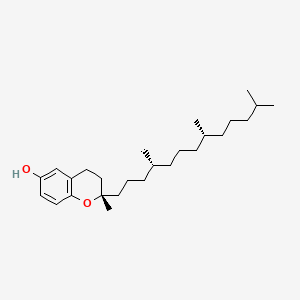
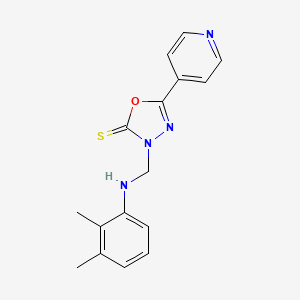
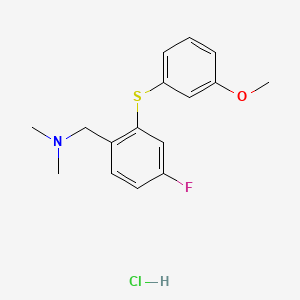
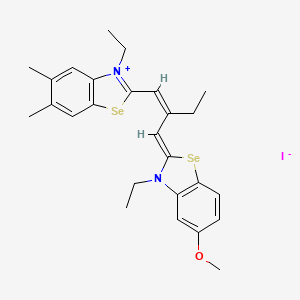
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(10-aminodecyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12740460.png)
